AMMONIUM CERIUM(IV) SULFATE TETRAHYDRATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxidation-Reduction (Redox) Reactions

Strong Oxidizing Agent

Ammonium cerium(IV) sulfate functions as a powerful oxidant due to the presence of cerium in its +4 oxidation state (Ce(IV)). It readily accepts electrons from other species, promoting oxidation reactions. This property makes it a valuable tool in various analytical techniques, including:

Advantages over Traditional Oxidants

Compared to traditional oxidizing agents like potassium dichromate or potassium permanganate, ceric sulfate offers several advantages:

- Increased Stability: Ceric sulfate solutions are more stable, particularly in acidic environments. ()

- Wider Applicability: It can be used in high concentrations of hydrochloric acid, unlike potassium permanganate. ()

- Colorless Reduced Form: The reduced form of cerium (Ce(III)) is colorless, eliminating interference with colorimetric indicators like ferroin during titrations. ()

Catalysis

- Organic Synthesis: Research explores the potential of ammonium cerium(IV) sulfate as a catalyst for various organic reactions. Studies have shown its effectiveness in:

- Deprotection of ethers: Ceric sulfate can efficiently cleave specific protecting groups like tetrahydropyranyl (THP), methoxymethyl (MOM), and benzyloxymethyl (BOM) from organic molecules. ()

- One-pot synthesis: It can act as a reusable catalyst for the synthesis of complex organic compounds like polyhydroquinolines, known for their diverse biological activities. ()

Ammonium cerium(IV) sulfate tetrahydrate is an inorganic compound represented by the formula . It appears as an orange-colored solid and is known for its strong oxidizing properties, with a reduction potential of approximately +1.44 volts, making it a powerful oxidant in various

Toxicity:

Ammonium cerium(IV) sulfate is considered a mild irritant and can cause skin and eye irritation upon contact. Ingestion can lead to gastrointestinal discomfort [4].

Flammability:

The compound is non-flammable.

Reactivity:

Ammonium cerium(IV) sulfate is a strong oxidizing agent and can react vigorously with reducing agents. It should be stored away from flammable materials and organics.

Safety Precautions:

Standard laboratory safety protocols should be followed when handling ammonium cerium(IV) sulfate. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and wash hands thoroughly after handling.

Citation:

- Sigma-Aldrich - Ammonium cerium iv sulfate)

- Oxidation Reactions: As a strong oxidizing agent, it can oxidize various substrates. For instance, it reacts with reducing agents such as sulfite in acidic conditions to produce cerous ions and sulfuric acid .

- Redox Titration: This compound is utilized in analytical chemistry for redox titrations due to its ability to undergo reduction to cerous ions, which are colorless .

- Formation of Chlorine: When combined with dilute hydrochloric acid, it can slowly release elemental chlorine, demonstrating its reactivity under acidic conditions .

Ammonium cerium(IV) sulfate tetrahydrate can be synthesized through several methods:

- Direct Reaction with Sulfuric Acid: Historically, it is produced by reacting fine, calcined cerium(IV) oxide with concentrated sulfuric acid. This method yields the tetrahydrate directly from the reaction mixture .

- Precipitation Method: Another synthesis route involves the precipitation of cerium(IV) sulfate from solutions containing ammonium sulfate and cerium salts under controlled conditions to ensure the formation of the tetrahydrate .

Ammonium cerium(IV) sulfate tetrahydrate finds applications across various fields:

- Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in the formation of complex organic molecules such as quinazolines and other nitrogen-containing heterocycles .

- Analytical Chemistry: The compound serves as a reagent for redox titrations and other analytical techniques due to its strong oxidizing properties .

- Material Science: Its unique properties make it suitable for applications in materials science, particularly in the development of advanced materials for electronics and catalysis .

Interaction studies involving ammonium cerium(IV) sulfate tetrahydrate primarily focus on its reactivity with various substrates. These studies have shown that this compound can effectively oxidize alcohols and aldehydes under mild conditions, facilitating the synthesis of more complex organic molecules. Additionally, research indicates that it can be recycled and reused in catalytic processes without significant loss of activity, highlighting its efficiency as a catalyst in organic synthesis .

Ammonium cerium(IV) sulfate tetrahydrate shares similarities with several other cerium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Oxidation State | Unique Features |

|---|---|---|---|

| Ammonium Cerium(IV) Sulfate Tetrahydrate | +4 | Strong oxidant; used in organic synthesis | |

| Ceric Ammonium Nitrate | +4 | Widely used as an oxidizing agent; less stable than ammonium cerium(IV) sulfate | |

| Ceric Sulfate | +4 | Anhydrous form; used mainly in analytical chemistry | |

| Cerous Sulfate | +3 | Reduced form; colorless; less reactive than ceric compounds |

Ammonium cerium(IV) sulfate tetrahydrate stands out due to its stability as a hydrated salt and its dual role as both an oxidizing agent and a catalyst in organic synthesis. Its unique structural properties contribute to its effectiveness in various applications compared to related compounds.

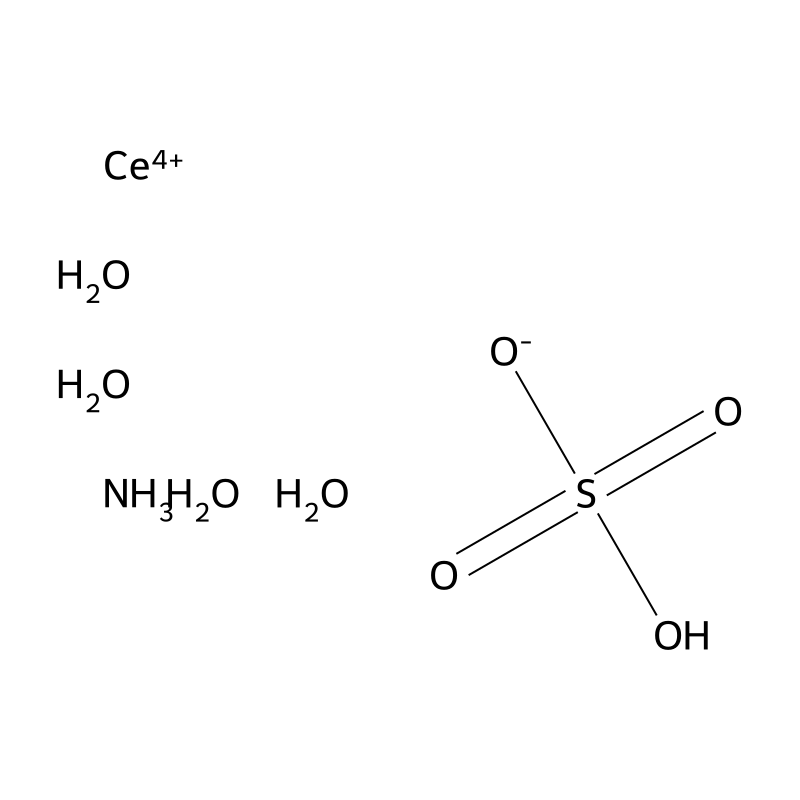

Chemical Formula and Basic Structure

Ammonium cerium(IV) sulfate tetrahydrate is an inorganic coordination compound with the molecular formula (NH₄)₄Ce(SO₄)₄·4H₂O [1] [4]. This compound represents a complex salt containing cerium in its tetravalent oxidation state, coordinated with sulfate anions and ammonium cations, along with four molecules of crystallization water [13]. The compound exhibits a distinctive orange to yellow crystalline appearance, which is characteristic of cerium(IV) complexes [14] [19].

The molecular structure consists of a central cerium(IV) ion surrounded by sulfate groups, with ammonium ions providing charge balance and water molecules completing the hydration sphere [4]. The tetrahydrate form specifically contains four water molecules per formula unit, distinguishing it from the more commonly encountered dihydrate variant (NH₄)₄Ce(SO₄)₄·2H₂O [11] [14].

Molecular Weight and Elemental Analysis

The molecular weight of ammonium cerium(IV) sulfate tetrahydrate is 668.581 grams per mole, calculated based on the empirical formula (NH₄)₄Ce(SO₄)₄·4H₂O [1]. This compound has a molecular formula that can be expressed as CeH₂₄N₄O₂₀S₄, indicating the presence of 24 hydrogen atoms, 4 nitrogen atoms, 1 cerium atom, 4 sulfur atoms, and 20 oxygen atoms per formula unit [8] [15].

The elemental composition by mass percentage provides insight into the compound's atomic distribution. Oxygen represents the largest constituent at 47.86% by mass, reflecting the significant contribution of both sulfate groups and water molecules [22]. Cerium accounts for 20.96% of the total mass, while sulfur contributes 19.18% [14]. Nitrogen from the ammonium groups represents 8.38% of the compound, and hydrogen comprises 3.62% of the total molecular weight.

Detailed Elemental Composition Data

| Element | Number of Atoms | Atomic Mass (g/mol) | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Cerium (Ce) | 1 | 140.116 | 140.116 | 20.96 |

| Nitrogen (N) | 4 | 14.0067 | 56.027 | 8.38 |

| Hydrogen (H) | 24 | 1.00794 | 24.191 | 3.62 |

| Sulfur (S) | 4 | 32.065 | 128.260 | 19.18 |

| Oxygen (O) | 20 | 15.9994 | 319.988 | 47.86 |

| Total | 53 | - | 668.581 | 100.00 |

Structural Variants and Hydration States

Research indicates that ammonium cerium(IV) sulfate exists in multiple hydration states, with both dihydrate and tetrahydrate forms being documented in the literature [7] [11] [14]. The dihydrate form, (NH₄)₄Ce(SO₄)₄·2H₂O, has a molecular weight of 632.551 grams per mole and represents the more commonly available commercial variant [8] [14]. The tetrahydrate form contains two additional water molecules, resulting in a higher molecular weight and altered physical properties [1].

Crystallographic studies reveal that the compound contains complex anionic structures where cerium atoms are coordinated by oxygen atoms from sulfate groups [4]. The coordination environment around cerium(IV) typically involves eight to nine oxygen atoms in a distorted polyhedral geometry [25]. Extended X-ray absorption fine structure studies have shown that cerium(IV) in sulfate environments maintains coordination numbers between 8 and 9, with cerium-oxygen distances averaging 2.382 angstroms [25].

Molecular Formula Variations in Literature

Different sources report varying molecular formulas for ammonium cerium(IV) sulfate compounds, reflecting both hydration state differences and analytical uncertainties [1] [2] [3]. The most commonly cited formulas include CeH₁₆N₂O₁₆S₃ for certain analytical preparations, CeH₂₀N₄O₁₈S₄ for the dihydrate form, and CeH₂₄N₄O₂₀S₄ for the tetrahydrate variant [8] [15] [21].

The compound's CAS registry numbers also vary depending on the specific hydration state and preparation method. The tetrahydrate form is associated with CAS number 18923-36-9, while the dihydrate variant carries CAS number 10378-47-9 [1] [14]. These different registry numbers reflect the distinct chemical identities of the various hydrated forms, each with specific molecular compositions and properties [10] [13].

Coordination Chemistry and Structural Features

The molecular structure of ammonium cerium(IV) sulfate tetrahydrate involves complex coordination arrangements between the cerium(IV) center and surrounding ligands [4] [25]. Crystallographic analysis reveals that cerium atoms are typically nine-coordinated by oxygen atoms from sulfate groups in a distorted tricapped trigonal prismatic geometry [4]. The compound sometimes exhibits dimeric cerium units with the formula Ce₂(SO₄)₈⁸⁻, where two cerium centers are bridged by sulfate groups [4].

Systematic Chemical Names

International Union of Pure and Applied Chemistry Names

The compound presents multiple valid International Union of Pure and Applied Chemistry nomenclature expressions depending on the hydration state and structural interpretation [6] [7] [8]. The dihydrate form employs the systematic name "λ⁴-cerium(4+) tetraamine dihydrate tetrahydrogen sulfate" [9] [6] [7], while the tetrahydrate variant utilizes "azanium;cerium(4+);sulfate;tetrahydrate" [10]. Alternative International Union of Pure and Applied Chemistry designations include "tetraazanium; cerium(4+); tetrasulfate; dihydrate" for specific structural configurations [11].

Structural Formula Designations

The molecular formula varies significantly across hydration states, with the dihydrate form represented as CeH20N4O18S4 [9] [6] [7], the tetrahydrate as CeH24N4O20S4 [12], and the anhydrous form as CeH16N4O16S4 [13] [14]. These formula variations reflect the incorporation of water molecules into the crystalline lattice structure, fundamentally affecting the compound's physical and chemical properties [15] [16].

Chemical Abstracts Service Registry Numbers

The compound exhibits multiple Chemical Abstracts Service registry numbers corresponding to different hydration states and structural configurations [1] [2] [3] [4]. The dihydrate form carries the primary registry number 10378-47-9 [17] [9] [6], while the tetrahydrate variant utilizes 18923-36-9 [1] [12] [18]. The anhydrous form maintains registry number 7637-03-8 [2] [19], with additional alternative numbers including 13840-04-5 [4] [20] representing specific structural variants.

International Identification Numbers

The European Inventory of Existing Commercial Chemical Substances number 231-567-4 serves as the primary European Union identification code [21] [22] [23]. The compound maintains multiple Material Data Link numbers, including MFCD00149417 for the dihydrate form [17] [24] [9] and MFCD00671089 for the tetrahydrate variant [1] [4]. PubChem database entries include CID 16211593 for the dihydrate structure [25] [26] and CID 133611894 for related hydrated forms [20].

Molecular Weight Analysis

| Hydration State | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Dihydrate | CeH20N4O18S4 | 632.55 g/mol | 10378-47-9 |

| Tetrahydrate | CeH24N4O20S4 | 668.58 g/mol | 18923-36-9 |

| Anhydrous | CeH16N4O16S4 | 596.52 g/mol | 7637-03-8 |

Systematic Name Variations

The compound demonstrates extensive systematic nomenclature variations reflecting different chemical perspectives and structural interpretations [1] [2] [3] [4]. Primary systematic designations include "Ammonium Cerium(IV) Sulfate Tetrahydrate," "Cerium(IV) Ammonium Sulfate Tetrahydrate," and "Cerium(IV) Tetraammonium Sulfate Tetrahydrate" [1] [4] [12]. Alternative systematic expressions encompass "Tetraammonium Cerium(IV) Sulfate Tetrahydrate" and "Sulfuric Acid, Ammonium Cerium(4+) Salt (4:4:1)" [2] [25] [27].

Common Chemical Names

Ceric Designation Series

The compound maintains widespread recognition through "Ceric" nomenclature, derived from the cerium(IV) oxidation state [1] [2] [3] [4]. Primary ceric designations include "Ceric Ammonium Sulfate Tetrahydrate," "Ceric Ammonium Sulfate Dihydrate," and the simplified "Ceric Ammonium Sulfate" [1] [4] [21] [17]. Additional ceric variants encompass "Ammonium Ceric Sulfate" and "Ammonium Ceric Sulphate," reflecting British and American spelling conventions [2] [17] [28].

Cerium Ammonium Designations

Alternative common nomenclature emphasizes the cerium-ammonium relationship through designations such as "Cerium Ammonium Sulfate," "Cerium Ammonium Sulphate," and "Ammonium Cerium Sulfate" [5] [13] [14]. These expressions provide simplified identification for commercial and industrial applications while maintaining chemical accuracy [16].

Structural Nomenclature Analysis

Coordination Chemistry Perspective

Recent crystallographic studies reveal that the compound contains the Ce2(SO4)8^8− anion, where cerium atoms achieve 9-coordination through oxygen atoms from sulfate groups in a distorted tricapped trigonal prism configuration [15]. This structural understanding supports alternative formulation as (NH4)8[Ce2(SO4)8]·4H2O, providing enhanced structural precision for specialized applications [15].

Hydration State Nomenclature

The compound demonstrates critical nomenclature variations based on hydration state, with dihydrate, tetrahydrate, and anhydrous forms maintaining distinct chemical identities [1] [2] [3] [4]. These hydration variations significantly impact physical properties, chemical reactivity, and commercial applications, necessitating precise nomenclature specification for accurate identification and utilization [17] [9] [6].